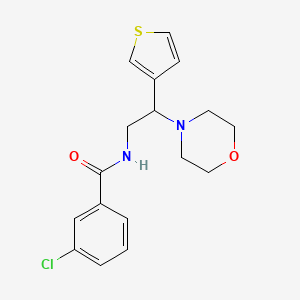
3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiophene, a key component in the structure of 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide includes a thiophene ring, a morpholino group, and a benzamide group. Thiophene is a five-membered heteroaromatic compound with a sulfur atom at the 1 position .Chemical Reactions Analysis
While specific chemical reactions involving 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide are not detailed in the search results, thiophene derivatives are known to undergo a variety of reactions . For example, the Gewald reaction is a condensation reaction that produces aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives: , which share structural similarities with “3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide”, have been reported to exhibit significant antiviral properties . These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus, by binding with high affinity to multiple receptors. This suggests potential applications in developing antiviral drugs, especially in the context of emerging viral diseases.
Anti-Cancer Properties
Research indicates that certain morpholino-thieno derivatives demonstrate promising anti-cancer activities . These compounds have been tested against various cancer cell lines, including liver and breast cancer cells, showing potential as therapeutic agents in oncology. The structural features of these derivatives may interact with specific pathways involved in cancer cell proliferation and survival.
Antimicrobial Effects
Compounds with a thiophene moiety , akin to the one present in “3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide”, have been synthesized and assessed for their antimicrobial efficacy . These novel heterocyclic compounds have shown growth inhibition activities against several human tumor cell lines, indicating their potential use in treating infections caused by resistant strains of bacteria and fungi.
Anti-Inflammatory Activity
The indole scaffold, which is structurally related to the compound , has been found to possess anti-inflammatory properties . This activity is crucial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications that target specific inflammatory pathways.
Antidiabetic Potential
Indole derivatives have also been explored for their antidiabetic effects . By influencing various biological targets associated with diabetes, such as insulin receptors and glucose transporters, these compounds could contribute to the management of diabetes and its complications.
Neuroprotective Effects
Some morpholino derivatives have been identified as potential neuroprotective agents . These compounds can cross the blood-brain barrier and exhibit activity in the central nervous system, suggesting their use in treating neurodegenerative diseases or protecting neuronal cells from damage.
Zukünftige Richtungen
Thiophene and its derivatives, including 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Wirkmechanismus
Mode of Action
It’s worth noting that similar compounds have been shown to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Eigenschaften
IUPAC Name |
3-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-15-3-1-2-13(10-15)17(21)19-11-16(14-4-9-23-12-14)20-5-7-22-8-6-20/h1-4,9-10,12,16H,5-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEBWGAGONHOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)
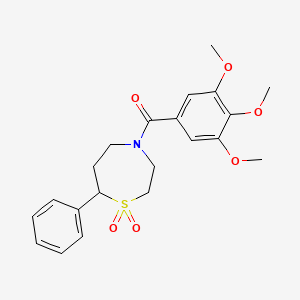
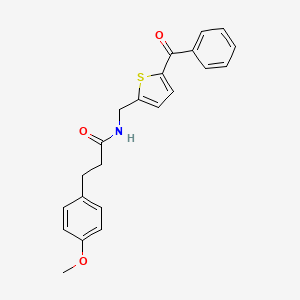
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2886807.png)
![N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2886809.png)
![N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2886811.png)
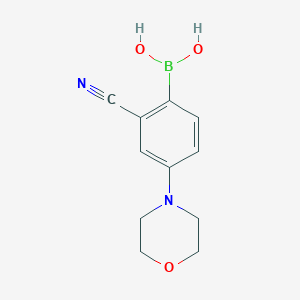
![N-benzyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2886814.png)
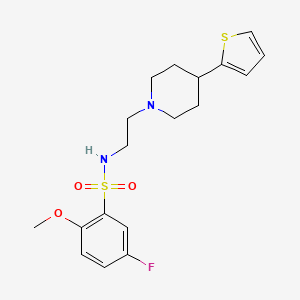
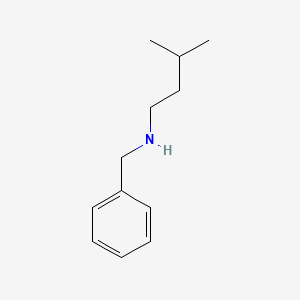
![2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2886817.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2886820.png)
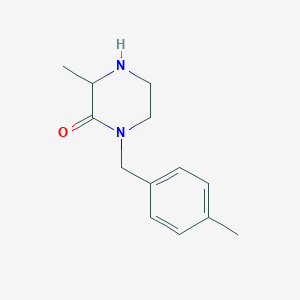
![N-(2,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2886824.png)